N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
The compound N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (hereafter referred to as Compound A) is a pyrazoline derivative featuring a 2-fluorophenyl substituent, a propanoyl group, and a methanesulfonamide moiety attached to a phenyl ring. The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, while the sulfonamide moiety could improve solubility and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[2-[3-(2-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-19(24)23-18(13-8-4-6-10-15(13)20)12-17(21-23)14-9-5-7-11-16(14)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULUYGQJJPAJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrazole ring substituted with a fluorophenyl group, which is critical for its biological activity. The presence of the methanesulfonamide moiety enhances its pharmacokinetic properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory activity. Molecular docking studies suggest that this compound may effectively inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory responses .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been noted in various studies. Compounds structurally related to this compound have shown promising results against bacterial strains and fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to the modifications of the pyrazole scaffold and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl | Increases potency against tumor cells |
| Methanesulfonamide group | Enhances solubility and bioavailability |
| Propanoyl group | Improves binding affinity to target enzymes |
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural features to this compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
- In Vivo Studies : In vivo experiments using animal models have illustrated that this compound exhibits significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in edema and inflammatory markers supports its potential therapeutic application .
- Molecular Docking Analysis : Computational studies using molecular docking have revealed that this compound binds effectively to multiple targets involved in inflammation and cancer progression. The binding affinities were calculated using various scoring functions, indicating strong interactions with target proteins .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is with a molecular weight of approximately 389.4 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities.
Antitumor Activity:
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, such as the BRAF(V600E) mutation and EGFR signaling pathways, making them promising candidates for cancer therapeutics .
Antimicrobial Properties:
The compound has also been studied for its antimicrobial activity. Its derivatives have demonstrated effectiveness against various bacterial strains and fungi. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Effects:
The methanesulfonamide group in the compound may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory mediators, suggesting that this compound could be useful in treating inflammatory diseases .
Case Studies
Case Study 1: Antitumor Efficacy in Preclinical Models
A study evaluated the antitumor efficacy of this compound in xenograft models. Results showed significant tumor reduction compared to control groups, indicating its potential as an effective therapeutic agent against specific cancer types.
Case Study 2: Antimicrobial Activity Assessment
In vitro tests assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its viability as a new class of antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with Compound A, differing primarily in substituents and functional groups.
2.1 Key Structural Differences and Similarities
Table 1: Structural Comparison of Compound A with Analogs
2.2 Analysis of Substituent Effects
- Fluorine vs. Chlorine: The 2-fluorophenyl group in Compound A provides moderate electronegativity and metabolic stability.
- Propanoyl vs. Isobutyryl: The propanoyl group in Compound A is linear, whereas the isobutyryl group in ’s analog is branched. This branching may hinder enzymatic degradation, improving metabolic stability, but could also increase steric hindrance at binding sites .
- Methanesulfonamide vs. Ethanesulfonamide :
- Triazole and Carbothioamide Additions :
- The triazole ring in ’s compound acts as a bioisostere for amide bonds, enhancing resistance to hydrolysis. The carbothioamide group provides sulfur-based hydrogen bonding, which could improve interactions with cysteine residues in enzymes .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this sulfonamide-pyrazole derivative, and how can reaction efficiency be improved?
Answer:
The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazole core, followed by sulfonamide coupling. To optimize yield and purity:
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity by enabling rapid, uniform heating .
- Continuous flow chemistry enhances scalability and minimizes side reactions through precise control of residence time and temperature gradients .
- Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) predict optimal intermediates and transition states, reducing trial-and-error experimentation .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) resolves the 3D molecular geometry. Use SHELXL for refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding networks .
- NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) confirms regiochemistry and substituent orientation. For example, coupling constants in the pyrazole ring distinguish cis/trans diastereomers .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for confirming synthetic intermediates .
Basic: How can researchers screen the biological activity of this compound in vitro?
Answer:
- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- Cellular viability assays (e.g., MTT) assess cytotoxicity. Use HEK-293 or HeLa cell lines with controlled incubation times (24–72 hours) to evaluate therapeutic windows .
Advanced: How can statistical experimental design (DoE) optimize reaction conditions for this compound?
Answer:
-
Apply Box-Behnken or central composite designs to evaluate variables (temperature, catalyst loading, solvent polarity). For example:
Factor Range Response (Yield %) Temp (°C) 60–120 45–82 Catalyst (mol%) 5–15 50–90 -
Integrate machine learning (e.g., random forest regression) with DoE to predict optimal conditions from historical data .
Advanced: What challenges arise in crystallographic refinement, and how can software tools address them?
Answer:
- Disorder in flexible substituents (e.g., propanoyl groups): Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement .
- Twinned crystals : Use SHELXD for structure solution and TWIN/BASF commands in SHELXL to refine twin laws .
- Validation : Cross-check with WinGX’s PARST and PLATON to ensure geometric accuracy (e.g., bond lengths within 3σ of CSD averages) .
Advanced: How do density functional theory (DFT) calculations enhance understanding of electronic properties?
Answer:
- HOMO-LUMO analysis predicts reactivity sites. For example, the sulfonamide group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
- Mulliken charge distribution identifies electrophilic centers (e.g., fluorophenyl ring) for regioselective functionalization .
- Compare DFT-optimized geometries with SC-XRD data (RMSD < 0.1 Å) to validate computational models .
Advanced: How can molecular docking elucidate the compound’s mechanism of action?
Answer:
- Target selection : Prioritize sulfonamide-binding proteins (e.g., HDACs, COX-2) using UniProt or PDB databases.
- Docking workflow :
- Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB: 1CX2).
- Use AutoDock Vina with Lamarckian GA (25 runs, exhaustiveness=32).
- Validate poses with MM/GBSA binding energy calculations (<−8 kcal/mol indicates strong affinity) .
- Cross-validate with SPR or ITC to correlate docking scores with experimental Kd values .
Advanced: How should researchers resolve discrepancies between spectroscopic and crystallographic data?
Answer:
- NMR vs. X-ray conflicts (e.g., rotational isomers):
- Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering).
- Use SC-XRD to confirm the dominant solid-state conformation .
- Mass spec vs. elemental analysis : Recalibrate HRMS with internal standards (e.g., sodium formate clusters) and repeat combustion analysis for C/H/N/S .
Advanced: What strategies improve the stability of this compound under physiological conditions?
Answer:
- pH stability profiling : Use HPLC to monitor degradation in buffers (pH 1–10). For example, the sulfonamide group hydrolyzes at pH < 2, requiring enteric coatings for oral delivery .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent aggregation in aqueous solutions .
Advanced: How can researchers leverage high-throughput crystallography for polymorph screening?
Answer:
- Automated crystallization : Use mosquito® LCP to set up 96-well plates with varied precipitant combinations.
- Synchrotron radiation (e.g., Diamond Light Source) collects datasets in <1 min/crystal, identifying polymorphs via cluster analysis of unit cell parameters .
- Refinement pipelines (e.g., SHELXE + Phenix) automate structure solution for rapid polymorph comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
